molecular formula C11H15N3O4 B8535320 Tert-butyl 2-[(3-nitropyridin-2-YL)amino]acetate

Tert-butyl 2-[(3-nitropyridin-2-YL)amino]acetate

Cat. No. B8535320
M. Wt: 253.25 g/mol
InChI Key: YJYJATIUIUXMHI-UHFFFAOYSA-N
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Patent
US09266876B2

Procedure details

To a suspension of H-Gly-OtBu.HCl (1.57 g) in MeCN (35 mL) was added 2-chloro-3-nitropyridine (1.5 g) and DIPEA (4.01 mL). The resulting yellow solution was heated up to 80° C. for 14 h. The reaction mixture was evaporated to dryness. The residue was taken up in DCM, washed with water and brine and the aq. phases were extracted with DCM. The combined org. layers were dried (MgSO4), filtrated off and evaporated in vacuo to afford 2.44 g of yellow solid. LC-MS (C): tR=0.81 min; [M+H]+: 254.27
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
4.01 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].Cl.Cl[C:12]1[C:17]([N+:18]([O-:20])=[O:19])=[CH:16][CH:15]=[CH:14][N:13]=1.CCN(C(C)C)C(C)C>CC#N>[C:6]([O:5][C:3](=[O:4])[CH2:2][NH:1][C:12]1[C:17]([N+:18]([O-:20])=[O:19])=[CH:16][CH:15]=[CH:14][N:13]=1)([CH3:9])([CH3:8])[CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
NCC(=O)OC(C)(C)C.Cl
Name
Quantity
35 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
4.01 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
WASH
Type
WASH
Details
washed with water and brine
EXTRACTION
Type
EXTRACTION
Details
the aq. phases were extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtrated off
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CNC1=NC=CC=C1[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.44 g
YIELD: CALCULATEDPERCENTYIELD 102.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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